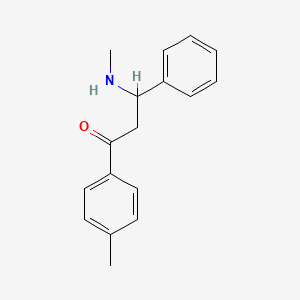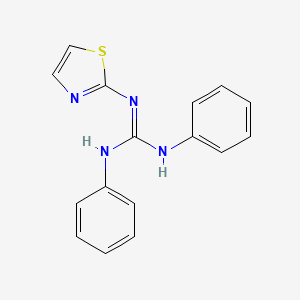
N,N'-Diphenyl-N''-1,3-thiazol-2-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine typically involves the reaction of diphenylguanidine with thiazole derivatives under specific conditions. One common method includes the use of thiourea and substituted thioamides as starting materials, followed by cyclization reactions to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Aplicaciones Científicas De Investigación
N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug with a thiazole ring
Uniqueness
N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine is unique due to its specific chemical structure, which combines the thiazole ring with diphenylguanidineIts ability to undergo various chemical reactions and form different derivatives further enhances its versatility and usefulness in scientific research and industrial applications .
Propiedades
Número CAS |
88012-24-2 |
|---|---|
Fórmula molecular |
C16H14N4S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-2-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C16H14N4S/c1-3-7-13(8-4-1)18-15(20-16-17-11-12-21-16)19-14-9-5-2-6-10-14/h1-12H,(H2,17,18,19,20) |
Clave InChI |
FMWQXQFQDCDUMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=NC2=NC=CS2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


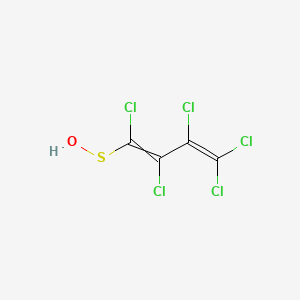
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
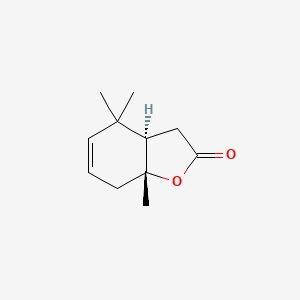

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
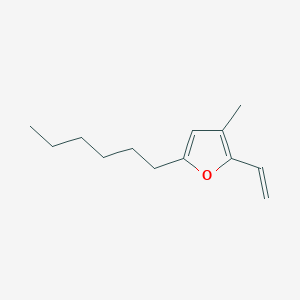

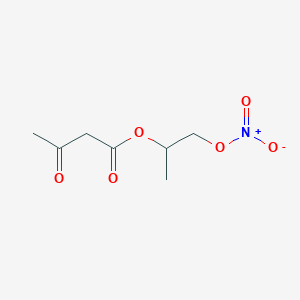

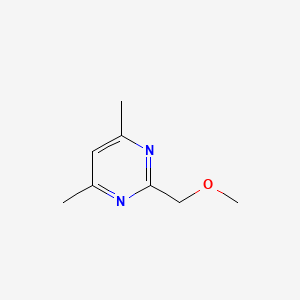
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
